molecular formula C20H27NO B12519668 2-(4-Methoxy-2-n-octylphenyl)pyridine

2-(4-Methoxy-2-n-octylphenyl)pyridine

Cat. No.: B12519668
M. Wt: 297.4 g/mol
InChI Key: QITBLKQPQXPNOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-n-octylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-2-n-octylphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow system allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-n-octylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxy-2-n-octylphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-n-octylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)pyridine
  • 2-(4-Octylphenyl)pyridine
  • 2-(4-Methoxy-2-methylphenyl)pyridine

Uniqueness

2-(4-Methoxy-2-n-octylphenyl)pyridine is unique due to the presence of both a methoxy group and a long alkyl chain on the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4-methoxy-2-octylphenyl)pyridine

InChI

InChI=1S/C20H27NO/c1-3-4-5-6-7-8-11-17-16-18(22-2)13-14-19(17)20-12-9-10-15-21-20/h9-10,12-16H,3-8,11H2,1-2H3

InChI Key

QITBLKQPQXPNOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2

Origin of Product

United States

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